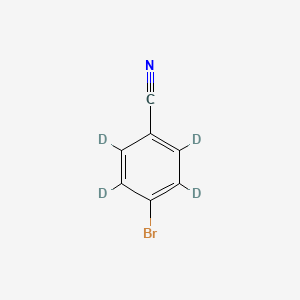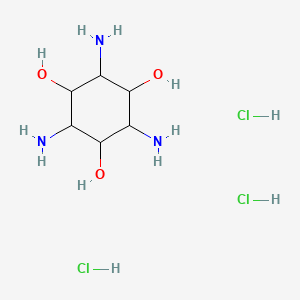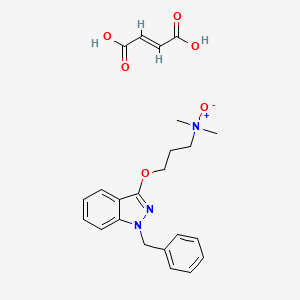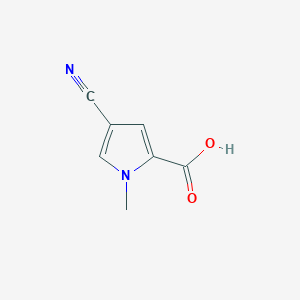
6-羟基喹唑啉-2,4(1H,3H)-二酮
描述
6-Hydroxyquinazoline-2,4(1H,3H)-dione is a compound that has been studied for its potential in the treatment of various diseases. It is a hybrid compound that combines the quinazoline cycle and hydroxamic acids, two unique pharmacophore groups that contribute to the structure of drug agents widely used in medical chemistry . The most active compound was 6-(2-carboxybenzoylamino)-3-hydroxy-1H-quinazoline-2,4-dione, which showed high affinity for high-affinity and low-affinity CA receptors .
Synthesis Analysis
The synthesis of 6-Hydroxyquinazoline-2,4(1H,3H)-dione involves the combination of several functional pharmacophore groups in one molecule. This can lead to a stronger therapeutic effect due to the ability to bind to several targets and possible synergistic interactions . A study has uncovered a unique release and tailoring mechanism for nonribosomal peptides and an alternative route for the synthesis of 4(3H)-quinazolinone scaffolds .
Molecular Structure Analysis
The 6-Hydroxyquinazoline-2,4(1H,3H)-dione molecule contains a total of 20 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), and 1 aromatic hydroxyl(s) .
Chemical Reactions Analysis
The chemical reactions of 6-Hydroxyquinazoline-2,4(1H,3H)-dione involve the activation of several mechanisms at single or multiple targets. Hybrid compounds overcome many of the disadvantages of individual drugs, such as low solubility, side effects, and multidrug resistance, which leads to a more pronounced therapeutic effect compared with individual components .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxyquinazoline-2,4(1H,3H)-dione contribute to its potential as a therapeutic agent. Hybrid compounds have certain advantages such as superior bioavailability, low toxicity, they allow to more accurately predict the pharmacokinetic and pharmacodynamic profile, simpler patient compliance, higher treatment efficacy, and lower treatment costs .
科学研究应用
HIV-1 逆转录酶相关的 RNase H 和整合酶抑制剂
6-羟基喹唑啉-2,4(1H,3H)-二酮衍生物已被确定为 HIV-1 RNase H 活性和 HIV-1 整合酶的潜在双重抑制剂。Gao 等人 (2019) 进行的一项研究表明,这些衍生物,特别是化合物 II-4,在酶促测定中显示出有希望的抑制效果。这表明它们在 HIV 治疗策略中的潜在作用 (Gao 等人,2019)。
抗菌活性
Tran 等人 (2004) 的研究突出了 3-羟基喹唑啉-2,4-二酮衍生物的抗菌特性。这些化合物对革兰氏阴性菌和革兰氏阳性菌均表现出显着的体外抗菌活性,将它们定位为 DNA 促旋酶抑制剂类抗菌剂的新成员 (Tran 等人,2004)。
肿瘤相关碳酸酐酶抑制剂
Falsini 等人 (2017) 探讨了使用 3-羟基喹唑啉-2,4-二酮作为支架来开发肿瘤相关的人碳酸酐酶 IX 和 XII 的有效抑制剂。某些衍生物在抑制这些同工型的活性中显示出纳摩尔活性,突出了它们在癌症治疗中的潜在应用 (Falsini 等人,2017)。
离子型谷氨酸受体拮抗剂
Colotta 等人 (2012) 合成了 3-羟基喹唑啉-2,4-二酮衍生物,这些衍生物在离子型谷氨酸受体中充当拮抗剂。这些化合物显示出有希望的减少神经元损伤的结果并表现出抗惊厥作用,表明它们在神经保护和抗癫痫治疗中的潜在用途 (Colotta 等人,2012)。
催化合成应用
Kafka 等人 (2011) 和 Patil 等人 (2008) 都重点关注喹唑啉-2,4(1H,3H)-二酮衍生物的合成方面。Kafka 等人讨论了铜(I) 催化的环加成反应,而 Patil 等人提出了使用二氧化碳和碳酸铯的有效合成方案。这些研究有助于了解这些化合物的化学性质和合成方法 (Kafka 等人,2011); (Patil 等人,2008)。
光谱表征和化学分析
已经对喹唑啉-2,4(1H,3H)-二酮衍生物的光谱表征和化学分析进行了多项研究。这包括 Kesternich 等人 (2013)、Tserng 等人 (1975) 和 Sebastian 等人 (2015) 的研究,为这些化合物的结构和化学性质提供了宝贵的见解 (Kesternich 等人,2013); (Tserng 等人,1975); (Sebastian 等人,2015)。
属性
IUPAC Name |
6-hydroxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(12)10-8(13)9-6/h1-3,11H,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVHUMFMLEKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



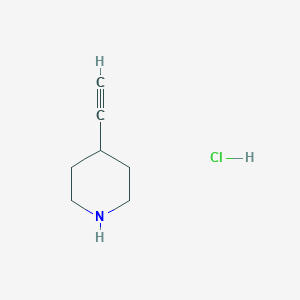
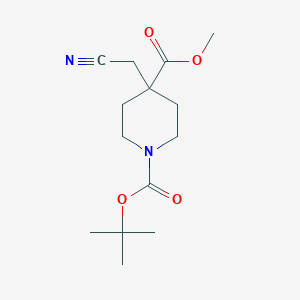
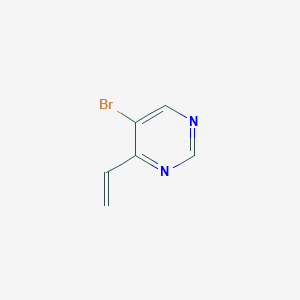
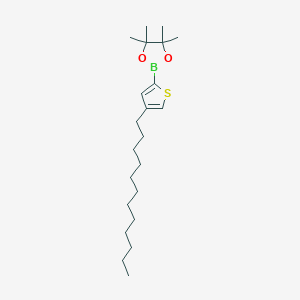
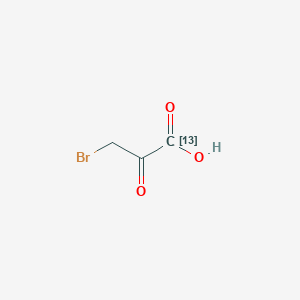
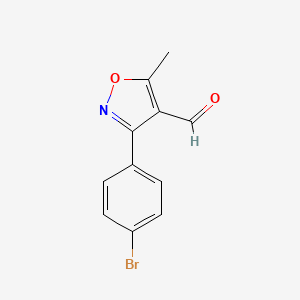

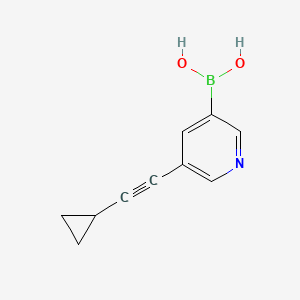
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)
![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)
